3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine

Medicinal Chemistry Scaffold SAR Procurement Quality Control

3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine (CAS 1021131-28-1) is a synthetic heterocyclic compound composed of a pyridazine core substituted at the 3-position with a phenyl group and at the 6-position with a piperazine ring that bears a 3-(trifluoromethyl)phenylsulfonyl moiety. The molecule belongs to the broader class of sulfonylpiperazine-pyridazine hybrids, a scaffold type explored for modulating biological targets including dCTP pyrophosphatase 1 (dCTPase), cannabinoid-1 receptors, and dihydroorotate dehydrogenase (DHODH).

Molecular Formula C21H19F3N4O2S
Molecular Weight 448.46
CAS No. 1021131-28-1
Cat. No. B2908332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine
CAS1021131-28-1
Molecular FormulaC21H19F3N4O2S
Molecular Weight448.46
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C21H19F3N4O2S/c22-21(23,24)17-7-4-8-18(15-17)31(29,30)28-13-11-27(12-14-28)20-10-9-19(25-26-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2
InChIKeyGGNFJLXCDSGMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine CAS 1021131-28-1: Structural and Pharmacological Context for Research Procurement


3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine (CAS 1021131-28-1) is a synthetic heterocyclic compound composed of a pyridazine core substituted at the 3-position with a phenyl group and at the 6-position with a piperazine ring that bears a 3-(trifluoromethyl)phenylsulfonyl moiety [1]. The molecule belongs to the broader class of sulfonylpiperazine-pyridazine hybrids, a scaffold type explored for modulating biological targets including dCTP pyrophosphatase 1 (dCTPase), cannabinoid-1 receptors, and dihydroorotate dehydrogenase (DHODH) [2][3]. Despite its structural resemblance to pharmacologically active analogs, peer-reviewed literature providing direct quantitative characterization of this specific compound remains sparse, making evidence-based procurement decisions dependent on careful comparator analysis [4].

Why Generic Substitution Fails for 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine: The Positional Isomer Problem


In the sulfonylpiperazine-pyridazine class, even minor positional variations in aryl substitution can produce large differences in target activity, selectivity, and physicochemical properties [1]. The closest commercially cataloged analog, CAS 1021104-22-2, differs solely in the position of the trifluoromethyl group on the phenylsulfonyl ring (ortho vs. meta), yet the resulting electronic distribution, steric profile, and potential binding interactions are distinct [2]. Literature on analogous scaffold series confirms that ortho-, meta-, and para-substituted regioisomers frequently exhibit divergent IC₅₀ values, aqueous solubilities, and metabolic stabilities, rendering them non-interchangeable in critical assays [3]. These structure-driven differences compel researchers and procurement professionals to verify the exact CAS registry number rather than relying on nominal scaffold similarity when ordering for reproducible experimentation.

Quantitative Differentiation Evidence for 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine (CAS 1021131-28-1)


Regioisomeric Identity: Meta- vs. Ortho-Trifluoromethyl Distinction

CAS 1021131-28-1 carries the 3-(trifluoromethyl)phenylsulfonyl (meta-CF₃) group, whereas the closest cataloged analog CAS 1021104-22-2 carries the 2-(trifluoromethyl)phenylsulfonyl (ortho-CF₃) group [1]. These two compounds are positional isomers, and in analogous sulfonylpiperazine-pyridazine series, regioisomeric variations have produced activity differentials exceeding 10-fold against dCTPase (e.g., IC₅₀ values for related compound pairs range from 0.025 µM to 0.250 µM depending solely on aryl substitution pattern) [2]. Target-compound-specific bioactivity data are not publicly available from non-excluded sources; the above comparator range is a class-level inference drawn from the closest structurally characterized scaffold [2][3].

Medicinal Chemistry Scaffold SAR Procurement Quality Control

Bioactivity Warning: Vendor-Reported DHODH IC₅₀ of ~50 µM Lacks Independent Corroboration

A single vendor-associated source (benchchem.com, excluded per guidelines) claims that CAS 1021131-28-1 inhibits dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of approximately 50 µM [1]. This claim cannot be corroborated through any identified primary research paper, patent, or authoritative public database (PubChem, ChEMBL, DrugBank) as of the search date. By comparison, established DHODH inhibitors such as teriflunomide and brequinar exhibit IC₅₀ values in the nanomolar to low micromolar range (e.g., brequinar IC₅₀ = 0.5–2 µM against human DHODH) [2]. The 50 µM value, if accurate, would place CAS 1021131-28-1 at the very low end of biochemical potency, rendering it unsuitable as a lead-like DHODH probe without further optimization and independent validation.

DHODH Inhibition Enzymatic Assay Data Verification

Computed Physicochemical Differentiation: Lipophilicity and Polar Surface Area

Calculated physicochemical properties provide a preliminary differentiation between CAS 1021131-28-1 and structurally proximal analogs. For the ortho-CF₃ isomer CAS 1021104-22-2, the computed XLogP3 is 3.5 and the topological polar surface area (TPSA) is 74.8 Ų [1]. The meta-CF₃ positional isomer CAS 1021131-28-1 is expected to have an identical empirical formula (C₂₁H₁₉F₃N₄O₂S, MW 448.46) and therefore identical XLogP3 and TPSA predicted values; however, the spatial orientation of the electron-withdrawing CF₃ group differs, which can affect 3D molecular recognition and solid-state properties (crystallinity, solubility) [2]. No experimental logD, aqueous solubility, or PAMPA permeability data for either isomer were located in the peer-reviewed literature.

Drug-likeness Lipophilicity Physicochemical Profiling

Research Application Scenarios for 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine CAS 1021131-28-1


Regioisomer-Controlled SAR Exploration of Sulfonylpiperazine-Pyridazine Scaffolds

As the meta-trifluoromethyl positional isomer, CAS 1021131-28-1 is most appropriately used in systematic structure-activity relationship (SAR) studies comparing ortho-, meta-, and para-CF₃ substitution effects on target binding. The existing dCTPase inhibitor literature (J. Med. Chem. 2017) demonstrates that 2-(trifluoromethyl)phenyl analogs yield IC₅₀ values from 0.019 to 0.240 µM depending on the linker type, providing a framework into which CAS 1021131-28-1 can be inserted as the meta-isomer probe [1]. Researchers should design a side-by-side biochemical assay panel including at minimum the ortho-CF₃ isomer (CAS 1021104-22-2) and, if available, the para-CF₃ congener, to quantify the regioisomeric activity landscape.

Procurement Specification and Identity Verification in Multi-Analog Compound Libraries

Due to the high similarity between CAS 1021131-28-1 and CAS 1021104-22-2 (identical molecular formula, identical nominal mass), procurement of this compound necessitates explicit CAS-number verification and, ideally, NMR or LC-MS quality control documentation [1]. Compound management groups building focused libraries of sulfonylpiperazine-pyridazine analogs should treat these two CAS entries as distinct library members and validate identity upon receipt to prevent cross-contamination and erroneous SAR conclusions.

Target Profiling Against dCTPase and Related Nucleotide-Processing Enzymes

The piperazin-1-ylpyridazine scaffold has been validated as a novel class of human dCTP pyrophosphatase 1 (dCTPase) inhibitors with outstanding selectivity over related enzymes [1]. CAS 1021131-28-1, as an underexplored member of this structural class, warrants profiling in dCTPase enzymatic and cellular assays, ideally alongside characterized probes (e.g., the compound 18 series from J. Med. Chem. 2017). This profiling should include thermal shift (CETSA) and protease stability assays per published protocols to confirm target engagement and selectivity.

Metabolic Stability and Permeability Assessment in Drug Discovery Programs

Given the absence of experimental ADME data for CAS 1021131-28-1, researchers intending to use this compound in cellular or in vivo models should plan for foundational metabolic stability (human/mouse liver microsomes), CYP inhibition, and permeability (Caco-2 or PAMPA) assays [1]. The presence of the trifluoromethyl group suggests potential metabolic resilience, but the position of this group (meta vs. ortho) can influence CYP450-mediated oxidation rates, as documented in other aryl-CF₃-containing scaffolds [2].

Quote Request

Request a Quote for 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.